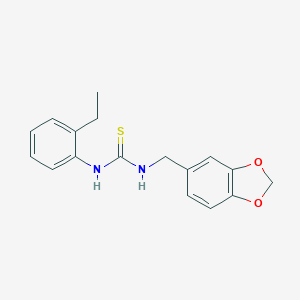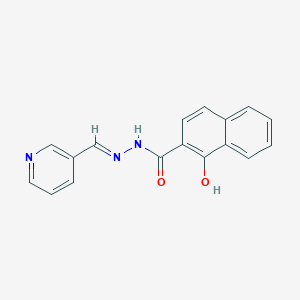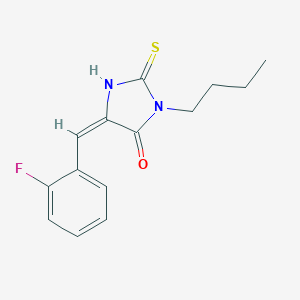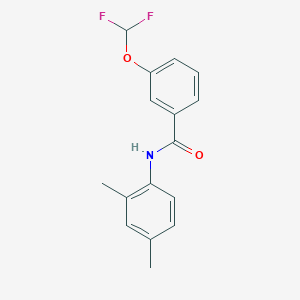![molecular formula C25H18N2O7 B457214 N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B457214.png)
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that belongs to the class of dibenzofurans. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a dibenzofuran core with methoxy and nitrophenoxy substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzofuran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the nitrophenoxy group: This can be done through nucleophilic substitution reactions, where a nitrophenol derivative reacts with a suitable leaving group on the dibenzofuran core.
Formation of the carboxamide: This step involves the reaction of the intermediate compound with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions (e.g., temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted dibenzofuran derivatives.
Scientific Research Applications
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methylphenoxy)acetamide
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-thiophenecarboxamide
Uniqueness
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to the presence of both methoxy and nitrophenoxy groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C25H18N2O7 |
|---|---|
Molecular Weight |
458.4g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-5-[(4-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H18N2O7/c1-31-24-12-19-18-4-2-3-5-21(18)34-23(19)13-20(24)26-25(28)22-11-10-17(33-22)14-32-16-8-6-15(7-9-16)27(29)30/h2-13H,14H2,1H3,(H,26,28) |
InChI Key |
SERMPQWYFQFAKW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethylphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B457131.png)
![N-(3-chlorophenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B457132.png)
![N-(4-acetylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457137.png)
![3-[(2,3-dichlorophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B457140.png)


![5-{3-[(4-Ethylphenoxy)methyl]-4-methoxybenzylidene}-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B457143.png)


![{4-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B457148.png)
![4-(2,4-dimethoxy-3-methylphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B457149.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B457150.png)
![5-[4-Methoxy-3-(phenoxymethyl)benzylidene]-3-(1-phenylethyl)-2-thioxo-4-imidazolidinone](/img/structure/B457151.png)

